

# Mass Spectrometry of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-methylpyridazine-4-carboxylate*

Cat. No.: B1282719

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This technical guide provides an in-depth overview of the mass spectrometry data for **ethyl 3-methylpyridazine-4-carboxylate**. The information presented herein is essential for the characterization and analysis of this compound in various research and development settings. This document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and provides a detailed, hypothetical experimental protocol for its analysis.

## Predicted Mass Spectrum Data

The mass spectral data for **ethyl 3-methylpyridazine-4-carboxylate** (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>, Molecular Weight: 166.18 g/mol) is predicted based on common fragmentation patterns of ethyl esters and pyridazine derivatives. The quantitative data presented in Table 1 summarizes the major expected ions, their relative abundances, and their proposed molecular formulas.

Table 1: Predicted Mass Spectral Data for **Ethyl 3-methylpyridazine-4-carboxylate**

m/z	Proposed Fragment Ion	Relative Abundance (%)
166	[C8H10N2O2] <sup>+</sup> • (Molecular Ion)	40
138	[C7H8N2O] <sup>+</sup> •	60
121	[C7H9N2] <sup>+</sup>	100 (Base Peak)
110	[C6H6N2] <sup>+</sup> •	30
93	[C5H5N2] <sup>+</sup>	50
80	[C4H4N2] <sup>+</sup> •	25
79	[C5H5N] <sup>+</sup> •	35
52	[C3H2N] <sup>+</sup>	20

## Proposed Fragmentation Pathway

The fragmentation of **ethyl 3-methylpyridazine-4-carboxylate** under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the ester functional group and the pyridazine ring. A schematic of this proposed fragmentation is depicted below.

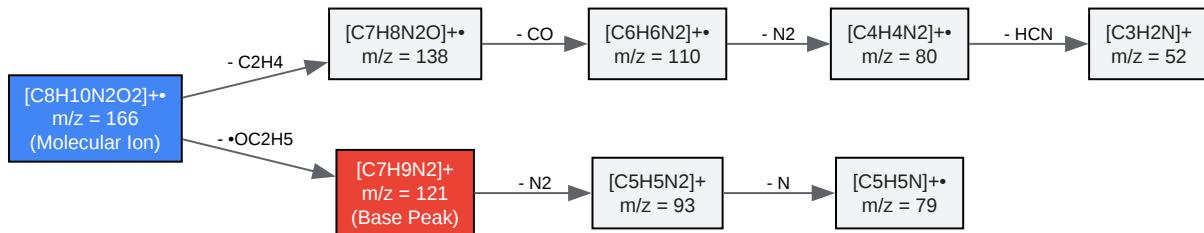
Initial ionization of the molecule will form the molecular ion at m/z 166. The primary fragmentation pathways are expected to be initiated by the loss of neutral molecules from the ester group.

A significant fragmentation route involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ ), resulting in an acylium ion at m/z 121. This fragment is predicted to be the base peak due to its stability.

Another prominent fragmentation pathway is the loss of ethylene ( $\text{C}_2\text{H}_4$ ) via a McLafferty-type rearrangement, which would produce a fragment at m/z 138.

Subsequent fragmentations of the pyridazine ring structure are also expected. These include the loss of a nitrogen molecule ( $\text{N}_2$ ) or hydrogen cyanide ( $\text{HCN}$ ) from the primary fragment ions, leading to the various smaller fragments observed in the predicted spectrum. For

instance, the fragment at  $m/z$  93 could arise from the ion at  $m/z$  121 through the loss of N<sub>2</sub>. The pyridazine ring itself can undergo cleavage, leading to characteristic ions at  $m/z$  80 and 52.



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Proposed fragmentation pathway of **Ethyl 3-methylpyridazine-4-carboxylate**.

## Experimental Protocol

The following is a representative experimental protocol for the acquisition of mass spectrometry data for **Ethyl 3-methylpyridazine-4-carboxylate** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

## Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of **Ethyl 3-methylpyridazine-4-carboxylate** at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.
- Working Solution: Dilute the stock solution to a final concentration of 10  $\mu$ g/mL with the same solvent.
- Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

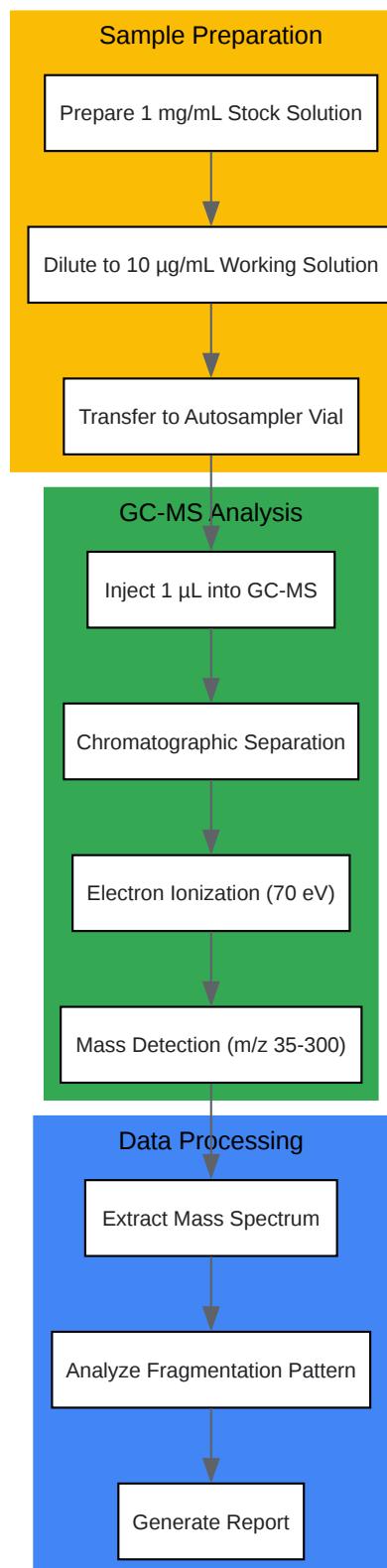
## GC-MS Instrumentation and Parameters

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI)

- Ionization Energy: 70 eV
- Mass Range: m/z 35-300
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1  $\mu$ L
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: Increase to 280°C at a rate of 15°C/min.
  - Final hold: Hold at 280°C for 5 minutes.
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C

## Data Analysis

The acquired mass spectra should be processed using the instrument's data analysis software. The background should be subtracted, and the mass spectrum of the chromatographic peak corresponding to **ethyl 3-methylpyridazine-4-carboxylate** should be extracted. The resulting spectrum can then be compared to a spectral library (if available) or interpreted by analyzing the fragmentation pattern as described in this guide.

[Click to download full resolution via product page](#)**Workflow for GC-MS analysis of Ethyl 3-methylpyridazine-4-carboxylate.**

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